3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a pyridine ring and a tetrahydrothiophene sulfone group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-2-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-aminobenzamide with 2-chloropyridine in the presence of a base to form the N-(pyridin-2-yl)benzamide intermediate. This intermediate is then reacted with 3-(1,1-dioxidotetrahydrothiophen-3-yl)isocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The tetrahydrothiophene sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding thiol derivative under reducing conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-2-yl)benzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)-N-(pyridin-3-yl)benzamide
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
Uniqueness
3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H18N4O4S |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
3-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C17H18N4O4S/c22-16(21-15-6-1-2-8-18-15)12-4-3-5-13(10-12)19-17(23)20-14-7-9-26(24,25)11-14/h1-6,8,10,14H,7,9,11H2,(H,18,21,22)(H2,19,20,23) |
InChI Key |
ZKERLKADBQUIFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.